molecular formula C6H13NO B8013375 (R)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine

(R)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine

Cat. No.: B8013375
M. Wt: 115.17 g/mol
InChI Key: ZUGRRINNTXSWBR-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine can be achieved through multiple synthetic routes. One common method involves the Michael addition reaction of nitromethane to diethyl maleate, followed by a series of steps to yield the desired compound with a total yield of 45.5% . Another method involves the reaction of tetrahydrofuran-3-carboxaldehyde with ammonia and hydrogen in methanol at 60°C under 4 MPa of hydrogen pressure, using Raney nickel as a catalyst. This method yields the compound with a 99.5% yield .

Industrial Production Methods

Industrial production of ®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in reactors equipped with temperature and pressure control systems to maintain the desired conditions .

Chemical Reactions Analysis

Types of Reactions

®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxides, reduction can yield amines, and substitution can yield various substituted derivatives .

Scientific Research Applications

®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, in the synthesis of neonicotinoid insecticides, the compound acts as a precursor that undergoes further chemical transformations to yield the active insecticidal agent . The molecular targets and pathways involved in these transformations are specific to the intended application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine include:

Uniqueness

The uniqueness of ®-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine lies in its specific stereochemistry and its role as an intermediate in the synthesis of various chemical products. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial production .

Properties

IUPAC Name

N-methyl-1-[(3R)-oxolan-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-4-6-2-3-8-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGRRINNTXSWBR-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H]1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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